
Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate: is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a derivative of phenylacetic acid and contains a cyano group and a hydroxy group on the aromatic ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-Cyano-4-hydroxyphenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality material suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in the presence of a catalyst for bromination.
Major Products Formed:
Oxidation: Formation of 2-(2-Cyano-4-oxophenyl)acetate.
Reduction: Formation of Methyl 2-(2-Amino-4-hydroxyphenyl)acetate.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving phenylacetic acid derivatives .
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and safety in medical treatments .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for developing new materials with specific properties .
Mécanisme D'action
The mechanism of action of Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyano group can participate in nucleophilic addition reactions, modifying the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Methyl 2-(2-Hydroxyphenyl)acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Methyl 2-(4-Hydroxyphenyl)acetate: The hydroxy group is positioned differently on the aromatic ring, affecting its chemical behavior.
Uniqueness: Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate’s combination of a cyano group and a hydroxy group on the aromatic ring provides unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
methyl 2-(2-cyano-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)5-7-2-3-9(12)4-8(7)6-11/h2-4,12H,5H2,1H3 |
Clé InChI |
AAAHTWQJGFZKFC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=C(C=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


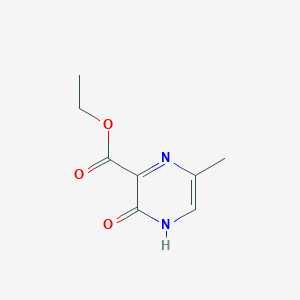
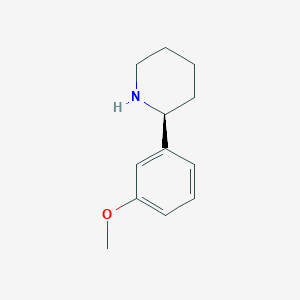
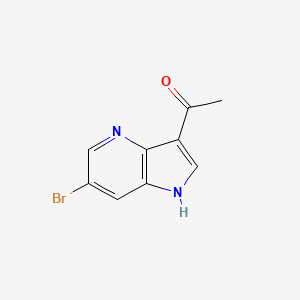
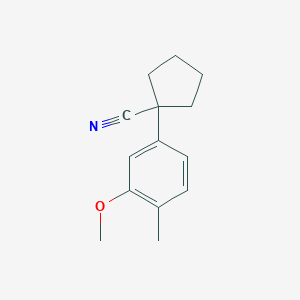
![1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11723379.png)
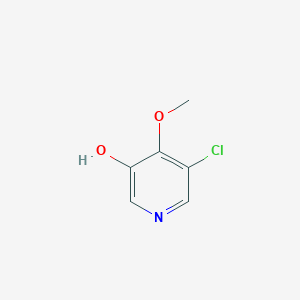
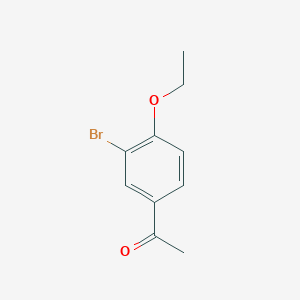

![5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)
![1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)

![N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide](/img/structure/B11723421.png)

![(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione](/img/structure/B11723426.png)
